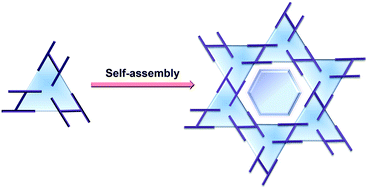N-Substituted pyridazines as building blocks in novel supramolecular architectures†
CrystEngComm Pub Date: 2009-06-01 DOI: 10.1039/B902765C
Abstract
A series of mono, 1,4-di and 1,3,5-tri 4-substituted 3,6-di(2-pyridyl)pyridazines were analyzed to evaluate the substituent and steric effects in the crystal packing.


Recommended Literature
- [1] Green preparation of nitrogen-doped carbon dots derived from silkworm chrysalis for cell imaging†
- [2] Poly(ε-caprolactone) with pendant natural peptides: an old polymeric biomaterial with new properties†
- [3] Photoelectrochemical production of useful fuels from carbon dioxide on a polypyrrole-coated p-ZnTe photocathode under visible light irradiation†
- [4] Covalent palladium–zinc bonds and their reactivity†
- [5] Designing self-propelled microcapsules for pick-up and delivery of microscopic cargo
- [6] Mechanical strain effects on black phosphorus nanoresonators
- [7] Facile solvothermal synthesis of a high-efficiency CNNs/Ag/AgCl plasmonic photocatalyst
- [8] The controlled synthesis of plasmonic nanoparticle clusters as efficient surface-enhanced Raman scattering platforms†
- [9] Xeno nucleic acids (XNAs) having non-ribose scaffolds with unique supramolecular properties
- [10] Dichloro-naphthoquinone as a non-classical inhibitor of the mycobacterial carbonic anhydrase Rv3588c†‡










